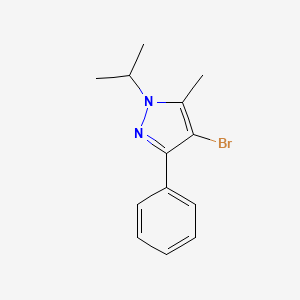

4-bromo-1-isopropyl-5-methyl-3-phenyl-1H-pyrazole

Description

Properties

IUPAC Name |

4-bromo-5-methyl-3-phenyl-1-propan-2-ylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BrN2/c1-9(2)16-10(3)12(14)13(15-16)11-7-5-4-6-8-11/h4-9H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMKUIUJXMNTMPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C(C)C)C2=CC=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Pyrazole derivatives are known to be versatile scaffolds in organic synthesis and medicinal chemistry. They are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field.

Mode of Action

It’s worth noting that pyrazoles are interesting compounds from a structural viewpoint, mainly because they exhibit tautomerism. This phenomenon may influence their reactivity, with possible impact on the synthetic strategies where pyrazoles take part, as well as on the biological activities of targets bearing a pyrazole moiety.

Biochemical Pathways

Pyrazoles are known to be involved in a variety of biochemical pathways due to their versatile nature.

Result of Action

Pyrazoles are known to be used in the synthesis of various pharmaceutical and biologically active compounds, including inhibitors.

Action Environment

It’s worth noting that the compound is slightly soluble in water, which could potentially influence its action and stability.

Biochemical Analysis

Biochemical Properties

4-bromo-1-isopropyl-5-methyl-3-phenyl-1H-pyrazole plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. One notable interaction is with liver alcohol dehydrogenase, where it acts as an inhibitor. This inhibition can affect the metabolism of alcohols in the liver, leading to altered biochemical pathways. Additionally, this compound has been shown to interact with titanium tetrachloride to form binary adducts. These interactions highlight the compound’s potential in modulating enzymatic activities and influencing biochemical reactions.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been reported to inhibit oxidative phosphorylation, ATP exchange reactions, and calcium uptake in cells. These actions can lead to disruptions in cellular energy metabolism and calcium homeostasis, which are critical for various cellular functions. Furthermore, the compound’s impact on gene expression and cell signaling pathways can result in altered cellular responses and metabolic activities.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. Its inhibition of liver alcohol dehydrogenase involves binding to the enzyme’s active site, preventing the conversion of alcohols to aldehydes. This inhibition can lead to the accumulation of alcohols and subsequent metabolic disturbances. Additionally, the compound’s interaction with titanium tetrachloride suggests a potential for forming stable complexes that can modulate enzymatic activities.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it can inhibit oxidative phosphorylation and calcium uptake over extended periods, leading to sustained disruptions in cellular metabolism. These temporal effects highlight the importance of monitoring the compound’s stability and degradation in experimental settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxic effects, while higher doses can lead to significant adverse effects, including disruptions in metabolic pathways and cellular functions. Studies have reported dose-dependent inhibition of oxidative phosphorylation and calcium uptake, indicating a threshold beyond which toxic effects become pronounced. These findings underscore the need for careful dosage optimization in experimental and therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes such as liver alcohol dehydrogenase. By inhibiting this enzyme, the compound can alter the metabolic flux of alcohols, leading to changes in metabolite levels and biochemical pathways.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s ability to form stable complexes with biomolecules can affect its localization and accumulation in specific cellular compartments. Understanding these transport mechanisms is crucial for elucidating the compound’s overall biochemical effects and potential therapeutic applications.

Subcellular Localization

The subcellular localization of this compound plays a vital role in its activity and function. The compound’s interactions with enzymes and proteins can direct it to specific cellular compartments, where it exerts its biochemical effects. For instance, its inhibition of liver alcohol dehydrogenase suggests localization within the liver cells. Additionally, the formation of complexes with titanium tetrachloride may influence its distribution within other cellular organelles.

Biological Activity

4-Bromo-1-isopropyl-5-methyl-3-phenyl-1H-pyrazole is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the compound's pharmacological properties, focusing on its antimicrobial, anti-inflammatory, and anticancer activities, supported by recent research findings and case studies.

- Molecular Formula : C13H15BrN2

- Molecular Weight : 265.18 g/mol

- IUPAC Name : this compound

Antimicrobial Activity

Recent studies have demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, a study evaluating various pyrazole derivatives, including this compound, reported effective inhibition against several bacterial strains.

Table 1: Antimicrobial Activity of Pyrazole Derivatives

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| This compound | 0.25 | Staphylococcus aureus |

| 4a | 0.22 | Escherichia coli |

| 5a | 0.25 | Pseudomonas aeruginosa |

| 7b | 0.20 | Klebsiella pneumoniae |

The minimum inhibitory concentration (MIC) values indicate that the compound demonstrates potent activity against gram-positive bacteria, particularly Staphylococcus aureus .

Anti-inflammatory Properties

In addition to its antimicrobial effects, pyrazole derivatives have shown potential anti-inflammatory activity. A comparative study highlighted that compounds similar to this compound exhibited reduced carrageenan-induced edema in animal models.

Case Study: Carrageenan-Induced Edema

In a rat model, the administration of pyrazole derivatives resulted in:

- Reduction in paw swelling : The compound significantly reduced inflammation compared to control groups.

This suggests that the compound may inhibit pro-inflammatory cytokines or pathways involved in the inflammatory response .

Anticancer Activity

Emerging research indicates that pyrazole derivatives possess anticancer properties. A study reported that certain analogs of pyrazoles, including those structurally related to our compound of interest, inhibited the proliferation of cancer cell lines.

Table 2: Anticancer Activity Against Cell Lines

| Compound | GI50 (µM) | Cell Line |

|---|---|---|

| This compound | 10 | PC3 (Prostate Cancer) |

| CNB-001 | 4.19 | MCF7 (Breast Cancer) |

The growth inhibition (GI50) values suggest that these compounds can effectively target cancer cells, potentially through mechanisms involving tubulin polymerization disruption .

The biological activity of this compound is hypothesized to involve:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes crucial for bacterial cell wall synthesis or cancer cell proliferation.

- Modulation of Signaling Pathways : It may interfere with signaling pathways involved in inflammation and cancer progression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen Substitution: Bromo vs. Chloro Derivatives

Comparative studies of isostructural chloro and bromo pyrazoles reveal distinct electronic and steric effects. For example, 4-chloro-1-isopropyl-5-methyl-3-phenyl-1H-pyrazole (hypothetical analog) would exhibit reduced molecular weight (234.5 g/mol vs. 279 g/mol for the bromo compound) and weaker van der Waals interactions due to chlorine’s smaller atomic radius. Bromine’s higher polarizability and electronegativity may enhance halogen bonding, a critical factor in protein-ligand interactions.

Substituent Variations at Position 1 and 3

- Isopropyl vs. Isopropyl’s branched alkyl chain may improve metabolic stability compared to phenyl .

- Phenyl vs. Fluorinated Groups (Position 3): Substituting phenyl with heptafluoropropyl (e.g., 4-bromo-3-(1,1,2,2,3,3,3-heptafluoropropyl)-5-phenyl-1H-pyrazole, MW 405 ) introduces strong electron-withdrawing effects, enhancing resistance to oxidative degradation. Fluorinated groups also increase lipophilicity, improving blood-brain barrier penetration.

Functional Group Modifications at Position 5

- Methyl vs. Bromomethyl (Position 5): The bromomethyl group in 4-bromo-5-(bromomethyl)-2-(4'-isopropylphenyl)-1-methyl-1,2-dihydro-3H-pyrazol-3-one (MW ~330 ) introduces additional reactivity for further functionalization, such as nucleophilic substitution, but may reduce stability compared to methyl.

Cyclopropyl and Amine Substitutions

4-Bromo-3-cyclopropyl-1-phenyl-1H-pyrazole-5-amine (MW 279 ) features a cyclopropyl group and an amine.

Data Tables

Table 1: Structural and Physicochemical Comparisons

Research Findings and Implications

- Biological Activity: Bromo-substituted pyrazoles often outperform chloro analogs in antimicrobial assays due to stronger halogen bonding and lipophilicity . The target compound’s isopropyl group may further enhance membrane permeability.

- Synthetic Flexibility: Bromine’s versatility enables post-synthetic modifications (e.g., cross-coupling reactions), as demonstrated in ’s bromomethyl derivative .

- Fluorinated Derivatives: Heptafluoropropyl groups () improve pharmacokinetic profiles but may complicate synthesis due to handling fluorinated reagents .

Q & A

Q. What are the common synthetic routes for 4-bromo-1-isopropyl-5-methyl-3-phenyl-1H-pyrazole, and what intermediates are critical in its preparation?

The synthesis typically involves multi-step protocols starting with cyclization reactions. For example, pyrazole cores are often constructed via condensation of hydrazines with β-keto esters or diketones, followed by functionalization. Key intermediates include pyrazole-4-carbonyl chlorides (generated via oxidation and acylation of methylpyrazole precursors) . Bromination at the 4-position can be achieved using electrophilic brominating agents (e.g., NBS or Br₂ in controlled conditions). The isopropyl and phenyl substituents are introduced via nucleophilic substitution or Suzuki-Miyaura coupling, depending on the starting material .

Q. How is the structural integrity of this compound confirmed experimentally?

A combination of spectroscopic and crystallographic methods is employed:

- NMR spectroscopy : and NMR verify substituent positions and regiochemistry (e.g., upfield shifts for methyl groups at C5 and deshielded protons near bromine) .

- X-ray crystallography : Resolves bond lengths, angles, and dihedral angles between the pyrazole ring and substituents (e.g., bromophenyl and isopropyl groups form dihedral angles of ~75°, indicating steric hindrance) .

- Mass spectrometry : High-resolution MS confirms molecular weight and isotopic patterns (e.g., peaks for C₁₃H₁₄BrN₂) .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield of this compound during synthesis?

Optimization strategies include:

- Catalyst selection : Copper(I) catalysts improve regioselectivity in cycloaddition steps, as seen in analogous pyrazole-triazole hybrid syntheses .

- Solvent effects : Polar aprotic solvents (e.g., DMF or THF) enhance intermediate stability during bromination and coupling reactions .

- Temperature control : Lower temperatures (0–5°C) minimize side reactions during electrophilic bromination .

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) effectively isolates the product from byproducts like debrominated analogs .

Q. What structural features of this compound influence its biological activity, and how can structure-activity relationships (SAR) be explored?

- Bromine substituent : Enhances lipophilicity and π-stacking with hydrophobic protein pockets (e.g., observed in σ receptor antagonists with brominated pyrazoles) .

- Isopropyl group : Steric bulk may reduce off-target interactions, as seen in antitubulin agents where bulky groups improve selectivity .

- Methodology : SAR studies involve synthesizing analogs (e.g., replacing Br with Cl or CF₃) and testing in receptor-binding assays (e.g., σ₁R/σ₂R binding affinity measurements) . Molecular docking simulations (e.g., AutoDock Vina) predict interactions with target proteins like carbonic anhydrases .

Q. How can researchers resolve contradictions in reported biological activities of structurally similar pyrazole derivatives?

Discrepancies (e.g., inactive vs. potent derivatives) are addressed through:

- Assay standardization : Ensure consistent cell lines, receptor isoforms, and incubation times (e.g., σ₁R binding assays in human vs. guinea pig tissues may yield divergent results) .

- Purity verification : HPLC or TLC analysis to rule out impurities affecting activity .

- Conformational analysis : X-ray or DFT calculations to compare bioactive conformations (e.g., dihedral angles between pyrazole and phenyl rings influence binding) .

Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.